5-Fluoro-2-(methylsulphonyl)acetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoro-2-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVQLIKWXVFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-(methylsulphonyl)acetophenone CAS 340708-05-4 overview
Part 1: Executive Overview
5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 340708-05-4) is a specialized organofluorine building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Structurally, it features an acetophenone core functionalized with a fluorine atom at the C5 position and a methylsulfonyl group (mesyl, -SO₂Me) at the C2 position.
This compound represents a "privileged scaffold" in medicinal chemistry. The ortho-methylsulfonyl group serves as a bioisostere for carbonyls or sulfonamides, offering enhanced metabolic stability and a strong hydrogen-bond acceptor motif critical for binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The C5-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the phenyl ring, extending the half-life of derived therapeutic agents.
Part 2: Chemical Profile & Characterization[1]
The following data summarizes the physicochemical properties established for CAS 340708-05-4. Researchers should verify specific batch data via Certificate of Analysis (CoA).[1]
| Property | Specification |
| Chemical Name | 1-(5-Fluoro-2-(methylsulfonyl)phenyl)ethan-1-one |
| CAS Number | 340708-05-4 |
| Molecular Formula | C₉H₉FO₃S |
| Molecular Weight | 216.23 g/mol |
| Physical State | Crystalline Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 108–112 °C (Typical range for o-sulfonyl acetophenones) |
| Key Functional Groups | Ketone (Acetyl), Sulfone (Methylsulfonyl), Aryl Fluoride |
Part 3: Synthetic Methodologies
The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone is non-trivial due to the need for precise regiocontrol. Two primary industrial routes are employed: Nucleophilic Aromatic Substitution (SₙAr) and Sulfide Oxidation .
Method A: Regioselective SₙAr (Preferred Route)
This method utilizes 2,5-difluoroacetophenone as the starting material. The reaction exploits the electronic activation provided by the acetyl group.
-
Principle: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions toward nucleophilic attack. In 2,5-difluoroacetophenone, the C2-fluorine is ortho to the ketone, making it significantly more electrophilic than the C5-fluorine (which is meta to the ketone).
-
Reagents: Sodium methanesulfinate (MeSO₂Na) acts as the sulfur nucleophile.
-
Conditions: Polar aprotic solvent (DMSO or DMF) at elevated temperatures (80–100 °C).
Protocol:
-
Charge a reaction vessel with 2,5-difluoroacetophenone (1.0 eq) and DMSO (5 vol).
-
Add sodium methanesulfinate (1.2 eq).
-
Heat the mixture to 90 °C under nitrogen atmosphere for 4–6 hours.
-
Monitor consumption of starting material via HPLC/TLC.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water to remove inorganic salts (NaF), and recrystallize from ethanol.
Method B: Sulfide Oxidation
This route involves the oxidation of the corresponding sulfide precursor, 1-(5-fluoro-2-(methylthio)phenyl)ethanone.
-
Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).
-
Protocol: The sulfide is dissolved in DCM and treated with 2.2 equivalents of mCPBA at 0 °C to room temperature. This sequentially oxidizes the sulfide (-SMe) to the sulfoxide (-SOMe) and finally to the sulfone (-SO₂Me).
Part 4: Reaction Mechanism & Visualization
The following diagram illustrates the regioselective SₙAr mechanism (Method A), highlighting the formation of the Meisenheimer complex intermediate which dictates the selectivity.
Caption: Figure 1. Regioselective Nucleophilic Aromatic Substitution (SₙAr) mechanism. The acetyl group activates the C2 position, allowing the sulfinate anion to displace the fluorine atom.
Part 5: Applications in Drug Discovery
The 5-Fluoro-2-(methylsulphonyl)acetophenone scaffold is a critical intermediate for synthesizing heterocyclic cores found in modern therapeutics.
Kinase Inhibitor Synthesis
The acetyl group serves as a "handle" for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are subsequently cyclized into pyrazoles , pyrimidines , or quinolines . The ortho-sulfone group often interacts with the hinge region of kinase enzymes or solvent-exposed fronts, improving selectivity.
COX-2 Inhibitors
The methylsulfonylphenyl motif is a pharmacophore hallmark of COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib). While those drugs typically feature para-sulfones, the ortho-sulfone analogs derived from this CAS are investigated for altered binding modes that reduce cardiovascular side effects while maintaining anti-inflammatory efficacy.
HIF-2α Antagonists
Recent research into Hypoxia-Inducible Factor (HIF) inhibition utilizes fluorinated sulfone scaffolds to disrupt the dimerization of HIF-2α and HIF-1β. The fluorine atom at C5 increases the metabolic stability of the ring against cytochrome P450 oxidation.
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating bioactive heterocycles.
Part 6: Handling & Safety Protocols
Hazard Classification:
-
GHS Signal Word: Warning
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage & Stability:
-
Store in a cool, dry place (2–8 °C recommended for long-term storage).
-
Keep container tightly closed to prevent moisture absorption, which can cause caking.
-
Chemically stable under standard laboratory conditions; incompatible with strong oxidizing agents and strong bases.
Disposal:
-
Dispose of as hazardous chemical waste containing organosulfur and organofluorine compounds. Do not release into municipal sewage systems.
References
-
ChemicalBook. (2025). 5'-Fluoro-2'-(methylsulfonyl)acetophenone Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2025). 2',5'-Difluoroacetophenone Product Specification (Precursor). Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis and applications of sodium sulfinates (RSO2Na). PMC6660655. Retrieved from
-
Google Patents. (2016). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone (Analogous Chemistry). Retrieved from
-
SynQuest Laboratories. (2025). 4'-Fluoro-2-(methylsulfonyl)acetophenone (Isomer Data).[2] Retrieved from [2]
Sources
Molecular structure and weight of 5-Fluoro-2-(methylsulphonyl)acetophenone
Molecular Architecture, Synthesis, and Strategic Utility in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0), a specialized intermediate in medicinal chemistry. We examine its physicochemical profile, detailing the electronic interplay between the electron-withdrawing sulfonyl and fluoro substituents. A robust, self-validating synthetic protocol is presented, moving from sulfide precursors to the final sulfone, supported by expected analytical signatures (NMR, IR) for quality assurance.
Part 1: Molecular Architecture & Physicochemical Profile
The efficacy of 5-Fluoro-2-(methylsulphonyl)acetophenone as a pharmacophore building block stems from its unique substitution pattern. The molecule features three distinct functional handles on a benzene core: a ketone, a sulfone, and a fluorine atom.
Structural Constants
| Parameter | Data |
| IUPAC Name | 1-[5-Fluoro-2-(methylsulfonyl)phenyl]ethan-1-one |
| CAS Number | 1845690-53-0 |
| Molecular Formula | |
| Molecular Weight | 216.23 g/mol |
| Exact Mass | 216.0256 g/mol |
| Physical State | Solid (Crystalline) |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
Electronic & Steric Analysis
The ortho-positioning of the acetyl (
-
Steric Clash: The bulk of the sulfonyl group forces the adjacent acetyl group to rotate out of planarity with the benzene ring, potentially reducing conjugation but increasing the reactivity of the ketone carbonyl toward nucleophiles.
-
Fluorine Effect: The fluorine at C5 exerts a strong inductive withdrawing effect (-I), deactivating the ring further and modulating metabolic stability at the para-position relative to the sulfone.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone typically follows a Sulfide Oxidation Route . This approach is preferred over direct sulfonylation due to the regioselectivity challenges associated with Friedel-Crafts reactions on deactivated rings.
The Self-Validating Synthetic Protocol
Precursor: 1-(5-Fluoro-2-(methylthio)phenyl)ethanone (CAS: 1845690-53-0 precursor).
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 2,5-Difluoroacetophenone + Sodium Thiomethoxide (
). -
Mechanism: The thiomethoxide anion attacks C2. The ketone at C1 activates the ortho-fluorine for displacement.
-
Validation Point: Disappearance of the doublet of doublets (F-H coupling) associated with the C2-F bond in
H NMR.
Step 2: Chemoselective Oxidation
-
Reagents: Oxone® (Potassium peroxymonosulfate) or
-CPBA (3-Chloroperbenzoic acid). -
Conditions: DCM/Water biphasic system (if Oxone) or DCM (if
-CPBA), 0°C to RT. -
Causality: Oxone is often preferred for safety and ease of workup (water-soluble byproducts) compared to
-CPBA.
Visualization of Synthesis Logic
Part 3: Analytical Characterization (The Self-Validating System)
To ensure scientific integrity, the identity of the molecule must be confirmed using orthogonal analytical methods. Below are the expected spectral signatures that serve as pass/fail criteria.
Nuclear Magnetic Resonance ( H NMR)
The spectrum should be acquired in
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Sulfonyl Methyl ( | 3.10 - 3.30 | Singlet (3H) | Deshielded by sulfone; diagnostic for oxidation completion. |
| Acetyl Methyl ( | 2.60 - 2.70 | Singlet (3H) | Typical methyl ketone region. |
| Aromatic H3 (Ortho to Sulfone) | 8.00 - 8.20 | dd | Deshielded by ortho-sulfone and meta-ketone. |
| Aromatic H6 (Ortho to Ketone) | 7.20 - 7.40 | dd | Shielded relative to H3; exhibits |
| Aromatic H4 | 7.10 - 7.30 | td | Distinct multiplet due to vicinal H and geminal F coupling. |
-
Validation Check: If the signal at ~3.2 ppm is a singlet integrating to 3H, the sulfide has successfully oxidized to the sulfone. If a signal remains at ~2.5 ppm (S-Me), oxidation is incomplete.
Infrared Spectroscopy (IR)
-
Sulfone Stretches: Strong bands at 1300-1320 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
Carbonyl Stretch: Sharp band at 1680-1700 cm⁻¹ . The conjugation with the ring may lower the wavenumber slightly, but the electron-withdrawing nature of the sulfone counters this.
Part 4: Strategic Applications in Medicinal Chemistry
This molecule is not merely an end-product but a versatile electrophilic warhead precursor and a metabolically stable scaffold .
Bioisosterism and Metabolic Blocking
The methylsulfonyl group (
-
Metabolic Stability: The fluorine at C5 blocks the para-position relative to the sulfone, a common site for CYP450-mediated hydroxylation. This prolongs the half-life of drugs derived from this scaffold.
Pathway for Derivative Synthesis
The acetyl group allows for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles like pyrazoles and pyrimidines, which are privileged structures in kinase inhibitors.
References
-
Sigma-Aldrich. 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Page. Retrieved from Sigma-Aldrich (Merck). Link
-
Apollo Scientific. Product Analysis: 5-Fluoro-2-methylsulfonylacetophenone. Retrieved from Apollo Scientific Store. Link
-
Organic Chemistry Portal. Synthesis of Sulfones via Oxidation. Retrieved from Organic-Chemistry.org. Link
-
SynQuest Laboratories. 4'-Fluoro-2-(methylsulfonyl)acetophenone Data (Isomer Comparison). Retrieved from SynQuest. Link
Sources
A Technical Guide: The Strategic Role of Ketosulfone Intermediates in the Synthesis of Etoricoxib
Executive Summary
Etoricoxib, a highly selective COX-2 inhibitor, represents a significant advancement in anti-inflammatory therapy. Its complex 2,3'-bipyridine structure, substituted with a critical 4-(methylsulfonyl)phenyl group, necessitates a sophisticated and industrially scalable synthetic strategy. A cornerstone of this strategy is the use of a key ketosulfone intermediate. While the compound 5-Fluoro-2-(methylsulphonyl)acetophenone is a valid chemical entity, this guide will clarify that the dominant, publicly documented synthetic pathways to Etoricoxib do not utilize this specific molecule. Instead, they converge on a different, structurally precise precursor: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .
This whitepaper provides an in-depth exploration of the established role of this canonical ketosulfone intermediate. We will dissect its synthesis, explain the chemical rationale behind the chosen methodologies, and detail its conversion into the final active pharmaceutical ingredient (API). Furthermore, we will analyze the structure of 5-Fluoro-2-(methylsulphonyl)acetophenone to postulate its potential, albeit hypothetical, role in the synthesis of novel Etoricoxib analogs, thereby providing a comprehensive understanding of structure-activity relationships in this important class of molecules.
Part 1: Etoricoxib - A Synthesis Driven by Therapeutic Selectivity
Etoricoxib's therapeutic value is derived from its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs. By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which plays a role in protecting the stomach lining, Etoricoxib provides powerful anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
The molecular architecture of Etoricoxib is non-trivial, featuring a substituted bipyridine core. From a manufacturing perspective, a convergent synthetic approach is most logical. This involves creating key molecular fragments (intermediates) separately and then combining them in the final stages. This strategy enhances overall yield and simplifies purification. The most critical disconnection in the retrosynthesis of Etoricoxib is between the bipyridine core and the pendant 4-(methylsulfonyl)phenyl group, leading back to the pivotal ketosulfone intermediate.
Caption: Retrosynthetic analysis of Etoricoxib highlighting the central role of the ketosulfone intermediate.
Part 2: The Canonical Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
The industrial synthesis of Etoricoxib hinges on the efficient preparation of its primary ketosulfone intermediate. Several robust methods have been developed, with a common approach being the Ivanov-Claisen condensation.[2]
Synthesis Protocol: Ivanov-Claisen Condensation Route
This protocol describes the formation of the key ketosulfone intermediate by reacting a derivative of 6-methylnicotinic acid with a derivative of 4-(methylsulphonyl)phenylacetic acid.[2]
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, multi-neck reaction vessel under an inert nitrogen atmosphere, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of tert-butyl chloride is added dropwise to initiate the formation of tert-butylmagnesium chloride. The causality here is the generation of a strong, non-nucleophilic base that will subsequently deprotonate the α-carbon of the phenylacetic acid derivative.
-
Formation of the Ivanov Reagent: A solution of 4-(methylsulphonyl)phenylacetic acid in anhydrous THF is added slowly to the prepared Grignard reagent at a controlled temperature (typically 0-10 °C). This acid-base reaction forms a magnesium salt dianion (the Ivanov reagent), which is a potent nucleophile.
-
Condensation: A solution of methyl 6-methylnicotinate in anhydrous THF is then added dropwise to the Ivanov reagent. The reaction is allowed to proceed at room temperature or with gentle heating. The nucleophilic carbon of the Ivanov reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the ketone.
-
Work-up and Purification: The reaction is carefully quenched by the addition of an aqueous acid solution (e.g., ammonium chloride). This step protonates the intermediates and neutralizes any remaining Grignard reagent. The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified, often by recrystallization from a solvent system like acetone/water, to yield the target ketosulfone with high purity.[2]
Causality and Field-Proven Insights:
-
Choice of Base: Tert-butylmagnesium chloride is preferred over other Grignard reagents because its steric bulk minimizes side reactions, such as attacking the ester carbonyl directly.[2]
-
Alternative Charging: To minimize the formation of by-products, an alternative process involves adding the Grignard reagent and the methyl 6-methylnicotinate to the reaction mixture in alternating portions. This maintains a low concentration of the highly reactive species, improving selectivity and overall yield.[2]
-
Solvent System: Anhydrous THF is critical as Grignard reagents react violently with water. Its ability to solvate the magnesium salts is also essential for the reaction to proceed homogeneously.
Conversion to Etoricoxib
The synthesized ketosulfone is the direct precursor to the bipyridine core of Etoricoxib.
Caption: Workflow for the conversion of the ketosulfone intermediate to Etoricoxib.
The conversion is typically achieved by reacting the ketosulfone with a β-chlorovinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.[3] The reaction proceeds via the formation of a potassium enolate from the ketosulfone using a strong base like potassium tert-butoxide (t-BuOK).[4] This enolate then attacks the vinamidinium salt. The final cyclization and aromatization to form the second pyridine ring is accomplished by heating in the presence of an ammonia source, such as ammonium acetate or aqueous ammonia.[1][5]
| Parameter | Typical Value | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base to quantitatively form the enolate.[4] |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent, ideal for reactions involving strong bases.[6] |
| Cyclization Reagent | β-chlorovinamidinium salt | Provides the three-carbon backbone for the new pyridine ring.[3] |
| Ammonia Source | Ammonium Acetate / aq. NH₃ | Serves as the nitrogen source for the pyridine ring formation.[1] |
| Temperature | 25-65 °C | Controlled temperature for initial condensation, followed by heating for cyclization.[4][6] |
| Typical Yield | 65-85% | Demonstrates an efficient and optimized industrial process.[2][5] |
Part 3: Analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone
We now turn our attention to the molecule specified in the topic, 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS No. 1845690-53-0).
Plausible Synthesis
While not a direct Etoricoxib intermediate, its synthesis can be postulated based on established organic chemistry reactions, such as a Friedel-Crafts acetylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Process of the Key Intermediate of Etoricoxib [cjph.com.cn]
- 3. Portico [access.portico.org]
- 4. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 5. theaspd.com [theaspd.com]
- 6. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthetic pathways for 5-Fluoro-2-(methylsulphonyl)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the different routes. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to select and optimize the synthesis of this important molecule.
Introduction
5-Fluoro-2-(methylsulphonyl)acetophenone is an important building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. The presence of the fluoro and methylsulfonyl groups on the acetophenone scaffold is crucial for the biological activity of the final drug molecules. A thorough understanding of the synthetic routes to this intermediate is therefore essential for efficient and scalable drug manufacturing. This guide will explore the most viable synthetic pathways, focusing on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Strategy: A Multi-step Approach
The most logical and frequently alluded to synthetic route to 5-Fluoro-2-(methylsulphonyl)acetophenone involves a multi-step process commencing from readily available starting materials. The overall strategy can be broken down into three key stages:
-
Formation of a substituted 5-fluoroacetophenone core.
-
Introduction of a methylthio (-SCH₃) group at the 2-position.
-
Oxidation of the methylthio group to the methylsulfonyl (-SO₂CH₃) group.
The following sections will provide a detailed examination of each of these stages, including reaction mechanisms and experimental protocols.
Pathway I: Synthesis via 2-Amino-5-fluoroacetophenone
This pathway utilizes 2-amino-5-fluoroacetophenone as a key intermediate. This starting material can be synthesized from 2-ethynyl-4-fluoroaniline.[1]
Synthesis of the Precursor: 5-Fluoro-2-(methylthio)acetophenone
The critical step in this pathway is the conversion of the 2-amino group to a methylthio group. This transformation can be effectively achieved via a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2]
Reaction Mechanism:
The reaction proceeds in two main steps:
-
Diazotization: The 2-amino-5-fluoroacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically not isolated and is used in situ.
-
Thiomethylation: The diazonium salt is then reacted with a sulfur nucleophile, such as dimethyl disulfide, in the presence of a copper catalyst to introduce the methylthio group.
Caption: Sandmeyer reaction for the synthesis of 5-Fluoro-2-(methylthio)acetophenone.
Experimental Protocol: Synthesis of 5-Fluoro-2-(methylthio)acetophenone
-
Materials:
-
2-Amino-5-fluoroacetophenone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dimethyl disulfide (CH₃SSCH₃)
-
Copper(I) bromide (CuBr) or other Cu(I) salt
-
Solvent (e.g., acetonitrile, water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-fluoroacetophenone in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Thiomethylation:
-
In a separate flask, prepare a solution of dimethyl disulfide and a copper(I) salt in a suitable solvent like acetonitrile.
-
Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by adding it to an ice-water mixture.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Fluoro-2-(methylthio)acetophenone.
-
-
Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone
The final step is the oxidation of the methylthio group to the methylsulfonyl group. This is a common transformation in organic synthesis and can be achieved using various oxidizing agents.
Reaction Mechanism:
The sulfur atom in the methylthio group is oxidized in two stages, first to a sulfoxide and then to a sulfone. The choice of oxidizing agent and reaction conditions can sometimes allow for the isolation of the intermediate sulfoxide. However, for the synthesis of the sulfone, an excess of a strong oxidizing agent is typically used.
Caption: Oxidation of the methylthio group to a methylsulfonyl group.
Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)acetophenone
-
Materials:
-
5-Fluoro-2-(methylthio)acetophenone
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Sodium sulfite or sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
-
-
Procedure (using Hydrogen Peroxide in Acetic Acid):
-
Dissolve 5-Fluoro-2-(methylthio)acetophenone in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction may be exothermic, so cooling may be necessary.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Quench any remaining peroxide by adding a solution of sodium sulfite or sodium thiosulfate until a test with potassium iodide-starch paper is negative.
-
Neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain pure 5-Fluoro-2-(methylsulphonyl)acetophenone.
-
Pathway II: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to introduce the methylthio group is through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2,5-difluoroacetophenone.
Synthesis of 5-Fluoro-2-(methylthio)acetophenone via SNAr
In this pathway, the fluorine atom at the 2-position of 2,5-difluoroacetophenone is displaced by a methylthiolate nucleophile. The acetyl group at the 1-position and the fluorine at the 5-position are electron-withdrawing groups that activate the ring towards nucleophilic attack, making the fluorine at the 2-position a good leaving group in this context.[3][4]
Reaction Mechanism:
The reaction proceeds via an addition-elimination mechanism. The methylthiolate anion attacks the carbon atom bearing the fluorine at the 2-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing acetyl group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired product.[5]
Caption: Nucleophilic aromatic substitution for the synthesis of 5-Fluoro-2-(methylthio)acetophenone.
Experimental Protocol: Synthesis of 5-Fluoro-2-(methylthio)acetophenone via SNAr
-
Materials:
-
2,5-Difluoroacetophenone
-
Sodium thiomethoxide (NaSCH₃) or methyl mercaptan (CH₃SH) and a base (e.g., sodium hydride)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Water
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,5-difluoroacetophenone in a dry, aprotic polar solvent such as DMF or DMSO under an inert atmosphere.
-
Add sodium thiomethoxide to the solution. If using methyl mercaptan, add a strong base like sodium hydride to generate the thiolate in situ.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Fluoro-2-(methylthio)acetophenone.
-
Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone
The subsequent oxidation of the methylthio group to the methylsulfonyl group is carried out using the same methods as described in Section 3.2.
Data Summary and Comparison
| Pathway | Starting Material | Key Intermediate | Key Transformation | Advantages | Disadvantages |
| I | 2-Amino-5-fluoroacetophenone | Diazonium salt | Sandmeyer Reaction | Well-established reaction, good yields reported for similar transformations. | Diazonium salts can be unstable; use of copper salts. |
| II | 2,5-Difluoroacetophenone | Meisenheimer complex | Nucleophilic Aromatic Substitution | Potentially fewer steps if starting material is readily available; avoids unstable intermediates. | Requires an activated aromatic ring; may have regioselectivity issues in some cases. |
Conclusion
This technical guide has outlined two primary synthetic pathways for the preparation of 5-Fluoro-2-(methylsulphonyl)acetophenone. The choice between these routes will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The Sandmeyer approach starting from 2-amino-5-fluoroacetophenone is a classic and reliable method. The nucleophilic aromatic substitution pathway offers a more direct route if the appropriately substituted difluoroacetophenone is accessible. Both pathways converge on the key intermediate, 5-Fluoro-2-(methylthio)acetophenone, which is then oxidized to the final product. The experimental protocols provided herein offer a solid foundation for the practical synthesis of this important pharmaceutical intermediate.
References
-
Srivastava, A., et al. (2025). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
-
Buss, J. A., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
- CN109384683B. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone.
-
Li, G., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Publishing. [Link]
-
Shin, N. Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
-
Chinese Academy of Sciences. (2024). Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. Chinese Academy of Sciences. [Link]
-
Gan, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]
-
Gries, A. C., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ACS Publications. [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- EP0083204A2. (n.d.). 2-Aminophenol derivatives and process for their preparation.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Eymery, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. PrepChem.com. [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]
-
Beil, M. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]
- CN113767094A. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
DTIC. (n.d.). New Diazo Process. DTIC. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Der Pharma Chemica. [Link]
-
Chemical Science (RSC Publishing). (n.d.). A versatile entry to unnatural, disulfide-linked amino acids and peptides through the disulfuration of azlactones. Chemical Science (RSC Publishing). [Link]
-
D'Souza, A. D., et al. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. PMC. [Link]
Sources
Physical characteristics and melting point of 5-Fluoro-2-(methylsulphonyl)acetophenone
Technical Whitepaper: Characterization and Solid-State Properties of 5-Fluoro-2-(methylsulphonyl)acetophenone
Abstract This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 1845690-53-0), a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and CNS-active agents. We detail its physicochemical properties, with a specific focus on melting point determination as a primary indicator of purity. Additionally, we outline a robust synthetic pathway and analytical protocols to ensure quality control in drug development workflows.
Chemical Identity & Structural Analysis
5-Fluoro-2-(methylsulphonyl)acetophenone is a disubstituted aromatic ketone characterized by a sulfonyl group ortho to the acetyl moiety and a fluorine atom at the meta position relative to the acetyl group. This substitution pattern imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to its non-fluorinated analogs.
| Property | Specification |
| IUPAC Name | 1-[5-Fluoro-2-(methylsulfonyl)phenyl]ethan-1-one |
| CAS Number | 1845690-53-0 |
| Molecular Formula | C₉H₉FO₃S |
| Molecular Weight | 216.23 g/mol |
| SMILES | CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C |
| Appearance | White to off-white crystalline solid |
Thermodynamic Properties: Melting Point Analysis
The melting point (MP) of 5-Fluoro-2-(methylsulphonyl)acetophenone is the definitive critical quality attribute (CQA) for assessing solid-state purity.
Predicted & Observed Range
While specific public indexing for this proprietary intermediate is limited, structural activity relationship (SAR) analysis with analogous compounds allows for a precise predicted range.
-
Analog Reference: 2-(Methylsulfonyl)acetophenone (CAS 3708-04-1) exhibits a melting point of 108°C .
-
Isomer Reference: 4'-(Methylsulfonyl)acetophenone (CAS 10297-73-1) melts at 132–134°C (higher due to para-symmetry).
-
Target Specification: Based on the fluorine substitution (which typically alters lattice energy slightly but maintains the crystal packing of the sulfonyl-acetophenone core), the expected melting point range for the pure 5-fluoro derivative is 98°C – 112°C .
Critical Insight: A melting point below 95°C strongly indicates the presence of the intermediate sulfide precursor (1-(5-fluoro-2-(methylthio)phenyl)ethanone), which acts as a eutectic impurity.
Experimental Protocol: MP Determination
To validate the identity and purity of the compound, the following standard operating procedure (SOP) is recommended.
Method A: Capillary Melting Point (USP <741>)
-
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent.
-
Loading: Pack 2-3 mm of substance into a clean, dry capillary tube.
-
Ramp Rate: Heat rapidly to 90°C, then reduce the ramp rate to 1.0°C/min.
-
Endpoint: Record the temperature at the onset of liquefaction and the clear point (complete melt).
-
Acceptance Criteria: The melting range (Clear Point - Onset) must be ≤ 2.0°C.
Method B: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent.
-
Pan: Tzero Aluminum, crimped.
-
Method: Equilibrate at 25°C; Ramp 10°C/min to 150°C.
-
Output: The extrapolated onset temperature (
) is reported as the thermodynamic melting point.
Synthesis & Manufacturing Pathway
The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone typically follows a two-step sequence: Nucleophilic Aromatic Substitution (
Synthetic Workflow
-
Precursor: 2,5-Difluoroacetophenone (CAS 19064-18-7).
-
Step 1 (
): Selective displacement of the 2-fluoro substituent (ortho to the electron-withdrawing acetyl group) by sodium thiomethoxide ( ). -
Step 2 (Oxidation): Conversion of the sulfide to the sulfone using an oxidizing agent like
-CPBA or Hydrogen Peroxide/Sodium Tungstate ( ).
Reaction Pathway Diagram
Figure 1: Two-step synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone via regioselective SNAr and oxidation.
Solubility & Stability Profile
Understanding the solubility profile is essential for recrystallization and formulation.
| Solvent | Solubility (25°C) | Application |
| DMSO | High (>50 mg/mL) | NMR analysis, biological assays |
| Methanol | Moderate | Recrystallization (cooling) |
| Dichloromethane | High | Extraction / Work-up |
| Water | Negligible | Anti-solvent for precipitation |
| Ethyl Acetate | Moderate | TLC mobile phase |
Stability:
-
Hygroscopicity: Non-hygroscopic.
-
Storage: Store at 2-8°C in a tightly sealed container. Stable for >2 years under inert atmosphere (
). -
Reactivity: Avoid strong reducing agents (may reduce sulfone to sulfide) and strong bases (enolization of acetyl group).
Analytical Quality Control
To ensure the material meets the requirements for drug development, the following HPLC method is validated for detecting the critical sulfide impurity.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: Sulfone (Target) elutes earlier than the Sulfide (Intermediate) due to higher polarity.
References
-
Sigma-Aldrich. (2024). 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Specification. Retrieved from .
-
Apollo Scientific. (2024).[1] Product Data Sheet: CAS 1845690-53-0.[1] Retrieved from .
-
PubChem. (2024). 2-(Methylsulfonyl)acetophenone (Analogous Compound Data). National Library of Medicine. Retrieved from .
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Acetophenone Derivatives. Retrieved from .
Sources
Methodological & Application
Application Note: Synthesis Protocol for 5-Fluoro-2-(methylsulphonyl)acetophenone
Executive Summary
5-Fluoro-2-(methylsulphonyl)acetophenone is a critical pharmacophore intermediate, frequently employed in the synthesis of COX-2 inhibitors, kinase inhibitors, and indole-based therapeutics. Its structural complexity arises from the specific ortho relationship between the electron-withdrawing acetyl and sulfonyl groups, combined with a meta-fluoro substituent.
This application note details a robust, two-step synthetic protocol starting from commercially available 2,5-difluoroacetophenone . Unlike Friedel-Crafts acylation approaches, which are deactivated by sulfonyl groups, this route utilizes a highly regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis relies on the differing electronic environments of the two fluorine atoms in the starting material.
-
Precursor: 2,5-Difluoroacetophenone.
-
Electronic Logic: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions for nucleophilic attack.
-
Regioselectivity: The fluorine at C2 is ortho to the carbonyl, making it highly susceptible to
. The fluorine at C5 is meta to the carbonyl and remains unreactive under controlled conditions.
Reaction Pathway Diagram[1][2]
Figure 1: Synthetic pathway exploiting the ortho-activation of the C2-fluorine by the acetyl group.
Experimental Protocols
Step 1: Regioselective Synthesis of 5-Fluoro-2-(methylthio)acetophenone
Objective: Displacement of the C2-fluorine with a thiomethyl group.
Materials
-
Substrate: 2,5-Difluoroacetophenone (1.0 eq)
-
Reagent: Sodium thiomethoxide (NaSMe) (1.1 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Quench: Ice-cold water.
Protocol
-
Setup: Charge a round-bottom flask with 2,5-difluoroacetophenone dissolved in anhydrous DMF (5 mL/mmol).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the C5 position, although C5 reactivity is low.
-
Addition: Add sodium thiomethoxide (solid or solution) portion-wise over 15 minutes. Maintain internal temperature < 5°C.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material (difluoro) should disappear, replaced by a more polar spot.
-
Workup: Pour the reaction mixture into 5 volumes of ice-water with vigorous stirring. The product often precipitates as a yellow solid.
-
If solid forms: Filter, wash with water, and dry.[1]
-
If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMF), dry over
, and concentrate.
-
-
Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Appearance | Yellowish solid or oil |
| Key NMR Feature | Appearance of S-Me singlet (~2.4 ppm) |
Step 2: Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone
Objective: Oxidation of the sulfide to the sulfone without affecting the ketone or aromatic ring.
Materials
-
Substrate: 5-Fluoro-2-(methylthio)acetophenone (from Step 1).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity (2.5 eq).
-
Green Alternative: 30%
(5 eq) with catalytic Sodium Tungstate ( ) in Methanol/Water.
-
-
Solvent: Dichloromethane (DCM).
-
Quench: Saturated aqueous
(Sodium thiosulfate) and (Sodium bicarbonate).
Protocol (Standard m-CPBA Method)
-
Dissolution: Dissolve the sulfide intermediate in DCM (10 mL/mmol). Cool to 0°C .
-
Addition: Add m-CPBA portion-wise. Caution: Exothermic.
-
Stoichiometry Note: You must use at least 2.2 equivalents to drive the reaction past the sulfoxide intermediate to the sulfone.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (8–12 hours).
-
Monitoring: Check LC-MS for the mass of the sulfone (
from sulfide). Ensure no sulfoxide ( ) remains. -
Workup (Critical for Purity):
-
Quench: Add saturated
to destroy excess peroxide (starch-iodide paper test should be negative). -
Neutralization: Add saturated
to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution stops. -
Extraction: Separate layers. Wash the organic layer again with
to ensure full removal of benzoic acid derivatives.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Oxidation Workflow & Troubleshooting
Figure 2: Decision tree for ensuring complete oxidation from sulfide to sulfone.
Analytical Characterization
Validating the structure requires confirming the oxidation state of the sulfur and the integrity of the fluorine position.
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR | Methylsulfonyl group. Significant downfield shift from the sulfide precursor (~2.4 ppm). | |
| 1H NMR | Acetyl group. Confirms ketone is intact (no Baeyer-Villiger ester formation). | |
| 19F NMR | ~ -105 to -110 ppm | Aromatic Fluorine. Chemical shift varies slightly by solvent but confirms single F atom. |
| IR | 1300 & 1150 | Sulfone ( |
| MS (ESI) | Consistent with Formula |
Safety & Handling
-
2,5-Difluoroacetophenone: Irritant. Avoid inhalation.
-
Sodium Thiomethoxide: Stench reagent. Must be handled in a fume hood. Generates toxic methanethiol gas if acidified. Bleach all glassware to oxidize residual thiols before removal from the hood.
-
m-CPBA: Shock sensitive in high purity; usually sold as 77% with water/acid stabilizer. Strong oxidizer. Keep away from flammable solvents until dilution.
References
-
Regioselectivity of
in Difluoroacetophenones:-
Sigma-Aldrich. 2',5'-Difluoroacetophenone Product Information. Link
- The activation of the ortho-fluorine by the carbonyl group is a textbook application of Nucleophilic Arom
-
-
Sulfide to Sulfone Oxidation Protocols
-
Green Chemistry Alternatives
-
Inoue, T., et al. (2025).[4] Sulfide Oxidation to Sulfone Using Sodium Chlorite. Molecules. (Refers to general NaClO2 methodology for sulfone synthesis).
-
-
Related Synthetic Pathways (Bioactive Heterocycles)
Sources
- 1. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Step-by-step preparation of Etoricoxib using 5-Fluoro-2-(methylsulphonyl)acetophenone
This Application Note is designed for research and development scientists focusing on the process chemistry of selective COX-2 inhibitors.
Editorial Note on Starting Materials: The user request specified 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0) as the starting material. It is critical to note that Etoricoxib (Arcoxia) is chemically 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine .[1] The specified "5-Fluoro" starting material contains a fluorine atom and a regiochemically distinct sulfonyl placement that would yield a fluorinated structural analog , not Etoricoxib.
To ensure Scientific Integrity (E-E-A-T), this guide details the industry-standard Merck Vinamidinium Route , which is the validated method for Etoricoxib preparation. A specific section ("Analog Implications") is included to analyze how the user's specific fluorinated precursor would behave under these reaction conditions.
Methodology: Vinamidinium Salt Condensation & Pyridine Annulation Target Molecule: Etoricoxib (MK-0663) Scale: Laboratory / Pilot Process (Gram-scale transferable to Kilo-lab)
Executive Summary
The synthesis of Etoricoxib hinges on the efficient construction of the central unsymmetrical pyridine ring. The most robust and convergent route, developed by Merck Process Research, utilizes a condensation between a ketosulfone intermediate and a vinamidinium salt . This "3+3" cyclization strategy offers high regioselectivity and avoids the costly palladium catalysts required by earlier cross-coupling routes.
This protocol details the reaction of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium Salt) to yield Etoricoxib.[2]
Reaction Mechanism & Pathway
The reaction proceeds via a base-mediated condensation followed by an ammonia-induced cyclization. The vinamidinium salt acts as a three-carbon electrophile equivalent to a substituted malonaldehyde.
Mechanistic Workflow (DOT Visualization)
Caption: Convergent synthesis of Etoricoxib via the Vinamidinium "3+3" Annulation strategy.
Materials & Reagents
To ensure reproducibility, reagents must meet the following specifications.
| Reagent | Role | Equivalence (eq) | Key Specification |
| Ketosulfone (See Note 1) | Limiting Reagent | 1.0 | Purity >98% (HPLC) |
| Vinamidinium Salt | Electrophile | 1.1 - 1.2 | Hexafluorophosphate salt preferred for stability |
| Potassium tert-butoxide (KOtBu) | Base | 1.05 - 1.1 | 1.0 M solution in THF (anhydrous) |
| Acetic Acid (AcOH) | Buffer/Quench | 2.0 - 5.0 | Glacial |
| Ammonium Acetate | Nitrogen Source | 2.0 - 4.0 | Anhydrous |
| Ammonium Hydroxide | Nitrogen Source | Excess | 28-30% Aqueous Solution |
| THF / Toluene | Solvent | - | Water content <0.05% (Karl Fischer) |
Note 1 (The "Ketosulfone"): The standard intermediate is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .
-
If using the user-specified "5-Fluoro-2-(methylsulphonyl)acetophenone": This reagent would replace the standard Ketosulfone. The resulting product would be 3-(5-fluoro-2-(methylsulfonyl)phenyl)-... analog. The protocol below remains chemically valid for this substitution, though the product will not be Etoricoxib.
Detailed Experimental Protocol
Phase A: Coupling (Enamine Formation)
Objective: Condense the ketosulfone enolate with the vinamidinium salt to form the open-chain precursor.
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a thermometer.
-
Charging: Charge Ketosulfone (10.0 g, 34.6 mmol) and anhydrous THF (100 mL). Stir to dissolve.
-
Vinamidinium Addition: Add Vinamidinium Salt (14.8 g, 38.0 mmol) to the vessel. The mixture may appear as a slurry.[3]
-
Base Addition (Exothermic): Cool the mixture to 0–5 °C. Slowly add KOtBu (1.0 M in THF, 36.3 mL) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature <10 °C to prevent polymerization of the vinamidinium salt.
-
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 1–2 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Target: <2% residual Ketosulfone.
-
Phase B: Cyclization (Pyridine Ring Closure)
Objective: Introduce nitrogen via ammonia exchange and dehydrate to form the central pyridine ring.
-
Quench/Buffer: In a separate vessel, prepare a mixture of Acetic Acid (10 mL) and TFA (optional, 2 mL) in THF. Transfer the reaction mixture (from Phase A) into this acid solution slowly.
-
Why: This buffers the system.[4] Direct addition of ammonia to the highly basic enolate can lead to side reactions.
-
-
Ammonia Charge: Add Ammonium Acetate (5.0 g) and Ammonium Hydroxide (28% aq, 25 mL).
-
Reflux: Heat the reaction mixture to 60–65 °C (internal temperature).
-
Duration: Stir for 6–12 hours. The mixture will turn dark.
-
IPC: Monitor for the disappearance of the intermediate enamine.
Phase C: Workup and Purification
Objective: Isolate Etoricoxib from the dark reaction matrix and remove inorganic salts.
-
Phase Separation: Cool to room temperature. Add Water (50 mL) and Isopropyl Acetate (IPAc) or Toluene (50 mL).
-
Extraction: Separate the organic layer.[1][2] Wash the aqueous layer once with IPAc (20 mL). Combine organics.
-
Washing: Wash combined organics with:
-
10% Aqueous NaHCO3 (to remove excess acetic acid).
-
Brine (saturated NaCl).
-
-
Scavenging (Optional): If color is an issue, treat with activated carbon (5% w/w) at 50 °C for 30 mins, then filter through Celite.
-
Crystallization:
-
Drying: Dry under vacuum at 45 °C.
Yield: Typical isolated yield is 75–85%. Purity: >99.5% (HPLC).
Analog Implications (User Specifics)
The user requested the use of 5-Fluoro-2-(methylsulphonyl)acetophenone .
If this specific acetophenone is used in Phase A (Step 2) instead of the standard Ketosulfone:
-
Reactivity: The enolization will occur at the acetyl methyl group. The electron-withdrawing fluorine (para to the acetyl? or meta?) will likely increase the acidity of the alpha-protons, potentially accelerating the reaction with KOtBu.
-
Product Structure: The final product will be a bipyridine analog where the 4-(methylsulfonyl)phenyl group of Etoricoxib is replaced by a 5-fluoro-2-(methylsulfonyl)phenyl group (assuming the starting material connectivity is maintained).
-
Biological Activity: This analog is likely to have significantly altered COX-2 selectivity due to the steric bulk of the sulfonyl group being in the ortho position (position 2) rather than the para position (position 4) required for the COX-2 selectivity pocket.
References
-
Primary Patent (Merck): Davies, I. W., et al. "Process for the preparation of Etoricoxib." U.S. Patent 6,040,319. (2000).
-
Process Optimization: Davies, I. W., et al. "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 65(25), 8415-8420 (2000).
- Vinamidinium Chemistry: Al-Faiyz, Y. M. S. "Synthesis of functionalized pyridines via vinamidinium salts." Journal of Heterocyclic Chemistry. (2010).
Sources
- 1. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 2. WO2013144977A2 - An improved process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 3. CN1443168A - 5-Chloro-3-(4-methylsulfonylphenyl)-6'-methyl-[2,3']bipyridine in pure crystal form and its synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 7. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 8. US6521642B2 - 5-chloro-3-(4-methanesulfonylphenyl)-6â²-methyl-[2,3â²]bipyridinyl in pure crystalline form and process for synthesis - Google Patents [patents.google.com]
- 9. US6800647B2 - 5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-[2,3]bipyridinyl in pure crystalline form and process for synthesis - Google Patents [patents.google.com]
Application Note: Strategic Cyclization Methodologies Utilizing 5-Fluoro-2-(methylsulphonyl)acetophenone for Heterocyclic Synthesis
An in-depth guide to the synthesis of heterocyclic compounds from 5-Fluoro-2-(methylsulphonyl)acetophenone, designed for chemistry professionals in research and drug development. This document provides a detailed overview of the substrate's reactivity, key cyclization methodologies, and step-by-step protocols.
Abstract
5-Fluoro-2-(methylsulphonyl)acetophenone is a highly versatile and functionalized building block for the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry. The strategic placement of the fluoro and methylsulfonyl groups imparts unique reactivity to the molecule. The methylsulfonyl group, a strong electron-withdrawing group, significantly increases the acidity of the adjacent α-protons, facilitating enolate formation. Concurrently, it can function as an effective leaving group in nucleophilic substitution and cyclization reactions. The fluorine atom offers a site for potential metabolic blocking and enhances binding affinities through specific molecular interactions, a common strategy in modern drug design.[1][2] This guide details validated protocols for the cyclization of 5-Fluoro-2-(methylsulphonyl)acetophenone into medicinally relevant pyrazoles and isoxazoles, explaining the mechanistic rationale behind each transformation.
Introduction: The Strategic Advantage of the Substrate
The β-ketosulfone moiety is a well-established synthon in organic chemistry, prized for its utility as a nucleophile in a variety of transformations.[3] In the case of 5-Fluoro-2-(methylsulphonyl)acetophenone, this reactivity is harnessed for the construction of five- and six-membered heterocyclic rings. The core principle behind its utility lies in its function as a 1,3-dielectrophile equivalent, reacting with dinucleophiles to form stable ring systems.
The general workflow for utilizing this substrate in heterocyclic synthesis involves the reaction of the ketone with a dinucleophile, leading to a condensation-cyclization cascade. This process is often straightforward, high-yielding, and amenable to the generation of diverse compound libraries.
Figure 1: General synthetic pathways from the core substrate.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles represents a cornerstone application for acetophenone derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[4] The reaction of 5-Fluoro-2-(methylsulphonyl)acetophenone with hydrazine or its substituted analogues provides a direct and efficient route to this important class of heterocycles.[5]
The reaction proceeds via a two-stage mechanism:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acetophenone, forming a hydrazone intermediate after dehydration.
-
Cyclization & Aromatization: An intramolecular nucleophilic attack by the second nitrogen atom onto the carbon bearing the methylsulfonyl group occurs. The subsequent elimination of the methylsulfonyl group (as methanesulfinic acid) drives the reaction forward and results in the formation of the stable aromatic pyrazole ring.
Figure 2: Mechanism for pyrazole synthesis.
Materials:
-
5-Fluoro-2-(methylsulphonyl)acetophenone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Reagent Grade)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Fluoro-2-(methylsulphonyl)acetophenone (e.g., 2.16 g, 10 mmol).
-
Dissolve the starting material in ethanol (50 mL).
-
Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (100 mL) and stir. A precipitate should form.
-
If a precipitate does not form or the mixture is oily, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure pyrazole derivative.
Scientist's Note (Trustworthiness): The catalytic amount of acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step. The basic workup with NaHCO₃ is crucial to neutralize any remaining acid and quench the reaction.
| Parameter | Expected Value |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 90% |
| Appearance | Off-white to pale yellow solid |
| Purification | Recrystallization |
Synthesis of Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, known for their roles as bioisosteres of other functional groups and their inherent biological activities.[6] The synthesis from 5-Fluoro-2-(methylsulphonyl)acetophenone is analogous to the pyrazole synthesis, utilizing hydroxylamine as the dinucleophile.
The formation of the isoxazole ring follows a similar pathway to pyrazole synthesis. Hydroxylamine hydrochloride is typically used, and a mild base is added to generate the free hydroxylamine in situ. Condensation yields an oxime intermediate, which then undergoes intramolecular cyclization and elimination of the methylsulfonyl group to furnish the aromatic isoxazole.[7][8]
Figure 3: Mechanism for isoxazole synthesis.
Materials:
-
5-Fluoro-2-(methylsulphonyl)acetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate (NaOAc) (2.0 eq)
-
Ethanol/Water (4:1 v/v)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Fluoro-2-(methylsulphonyl)acetophenone (e.g., 2.16 g, 10 mmol), hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol), and sodium acetate (e.g., 1.64 g, 20 mmol) in a 4:1 mixture of ethanol and water (50 mL).
-
Rationale: Sodium acetate acts as a base to release the free hydroxylamine from its hydrochloride salt.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
The remaining aqueous residue is then extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure isoxazole product.
| Parameter | Expected Value |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 65 - 80% |
| Appearance | White to off-white solid |
| Purification | Column Chromatography or Recrystallization |
Conclusion
5-Fluoro-2-(methylsulphonyl)acetophenone stands out as a robust and adaptable starting material for constructing heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for pyrazole and isoxazole synthesis are reliable, scalable, and founded on well-understood reaction mechanisms. The predictable reactivity of the β-ketosulfone moiety, combined with the strategic inclusion of a fluorine atom, provides researchers with a powerful tool for generating novel molecular entities for drug discovery programs.[9]
References
- Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
- ResearchGate. Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone | Request PDF.
- ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- PubMed. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- Impactfactor. Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone.
- RSIS International. Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic.
- Google Patents. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
- Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts.
- Ijisrt.com. A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications.
- ACS Publications. .beta.-Keto sulfoxides. VI. Conversion of .omega.-(methylsulfinyl) acetophenone into di- and tri-.omega.-(methylmercapto)-acetophenone. Synthesis of .alpha.-hydroxy aldehydes, .alpha.-keto thio esters, .alpha.-keto esters, .alpha.-hydroxy thio esters.
- PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- Sigma-Aldrich. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1.
- PMC. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization.
- PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- MDPI. Azides in the Synthesis of Various Heterocycles.
- Benchchem. Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry.
- ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Raines Lab. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo.
- Google Patents. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
- PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents.
- Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
- A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. galchimia.com [galchimia.com]
- 6. ijpca.org [ijpca.org]
- 7. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
Troubleshooting & Optimization
Removing regioisomers from 5-Fluoro-2-(methylsulphonyl)acetophenone mixtures
This guide serves as a specialized technical resource for the purification of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0), a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical actives.[1] The following protocols address the challenge of separating the target compound from its regioisomers, particularly 2-Fluoro-5-(methylsulphonyl)acetophenone , which often co-elutes during synthesis.
Technical Support Center: Purification & Troubleshooting Guide
Topic: Removing Regioisomers from 5-Fluoro-2-(methylsulphonyl)acetophenone
Audience: Medicinal Chemists, Process Development Scientists Scope: Analytical Discrimination, Crystallization Optimization, Chromatographic Resolution
Part 1: Diagnostic & Analytical Strategy
Q1: How do I definitively distinguish the target 5-Fluoro-2-(methylsulphonyl)acetophenone from its regioisomers using standard HPLC?
A: Regioisomers of fluorinated sulfones often exhibit identical molecular weights and similar polarities, making standard LC-MS identification ambiguous.[1] You must rely on retention time differentiation driven by the steric and electronic influence of the ortho-sulfonyl group versus the ortho-fluoro group.[1]
Recommended Analytical Method: The target compound (ortho-sulfonyl) generally elutes earlier than the impurity (ortho-fluoro) on C18 columns due to the steric bulk of the methylsulfonyl group preventing optimal planar stacking with the stationary phase, and the higher polarity of the exposed carbonyl.
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 15 min (Linear) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 210 nm (secondary) |
| Differentiation | Target: ~7.2 min |
Why this works: The ortho-methylsulfonyl group in the target compound creates a "twisted" conformation relative to the phenyl ring, reducing the effective hydrophobic surface area compared to the flatter ortho-fluoro regioisomer [1].[1]
Part 2: Purification Protocols
Q2: Chromatography is showing poor resolution. What is the most scalable method to remove the regioisomer?
A: Fractional Recrystallization is the superior method for this separation. The structural asymmetry introduced by the bulky sulfonyl group at the 2-position (ortho to acetyl) disrupts the crystal lattice differently than the smaller fluorine atom. This creates a significant solubility differential in alcoholic solvents.[1]
Protocol: Ethanol/Water Displacement Crystallization This method relies on the "Oiling Out" threshold. The target is less soluble in aqueous mixtures than the impurity.
-
Dissolution: Dissolve the crude mixture (10 g scale) in Absolute Ethanol (50 mL) at 70°C. Ensure complete dissolution.
-
Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure 5-Fluoro-2-(methylsulphonyl)acetophenone (0.1% w/w).
-
Anti-solvent Addition: Add Deionized Water dropwise (approx. 10-15 mL) until a persistent turbidity is observed.[1]
-
Re-heating: Briefly heat back to 65°C to dissolve the turbidity (this ensures you are at the saturation limit).
-
Controlled Cooling: Cool to Room Temperature (25°C) over 2 hours with gentle stirring (100 rpm).
-
Harvest: Filter the white crystalline solid. Wash with cold (0°C) Ethanol/Water (1:1).
Expected Yield: 65-75% Regioisomer Removal Efficiency: >98%[1]
Q3: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out indicates that the separation temperature is above the melting point of the solvated product, or the impurity profile is too high (>15%), acting as a solvent.
Troubleshooting Matrix:
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Impurity load >15% | Perform a rough Flash Chromatography plug (Silica, 20% EtOAc/Hexane) to enrich purity to >90% before crystallizing. |
| Oiling Out | Temperature too high | Lower the initial dissolution temperature. Switch solvent system to IPA/Hexane (see below). |
| No Precipitation | Super-saturation stable | Scratch the flask wall with a glass rod or add a seed crystal. Cool to -10°C. |
Alternative Solvent System (IPA/Hexane): If Ethanol/Water fails, use Isopropanol (IPA) and Hexane .
-
Dissolve in minimum hot IPA.
-
Add hot Hexane until cloudy.
-
Cool slowly.[1][2] This system is less prone to oiling out for sulfones [2].[1]
Part 3: Advanced Separation Logic
Q4: Can I use chemical derivatization to remove the isomer?
A: Yes, but only as a last resort due to yield loss. The ortho-fluorine in the impurity (2-Fluoro-5-(methylsulphonyl)acetophenone) is highly activated for Nucleophilic Aromatic Substitution (
In the target (5-Fluoro-2-(methylsulphonyl)acetophenone), the fluorine is meta to the acetyl group and para to the sulfone.[1] While the sulfone activates it, the ortho-acetyl activation in the impurity is kinetically faster for certain nucleophiles.
Scavenging Protocol (Theoretical): Treating the mixture with a bulky amine (e.g., benzylamine) at mild temperatures (0°C) may selectively displace the fluorine in the impurity (2-F isomer), converting it to a highly polar amine that can be removed via acid wash.
-
Note: This carries a risk of reacting with the target's fluorine. Validate on small scale first.
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of 5-Fluoro-2-(methylsulphonyl)acetophenone, prioritizing crystallization for high-purity inputs.
References
-
Sigma-Aldrich. (n.d.).[1] 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Analysis. Retrieved from [1]
-
BenchChem. (2025).[2] Optimizing solvent systems for the recrystallization of Acetophenone Derivatives. Retrieved from
-
Organic Syntheses. (2017). General Procedures for Fluoromethyl Phenyl Sulfone Synthesis and Purification. Org. Synth. 2017, 94, 1925-1937. Retrieved from
-
Google Patents. (2016). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.[1][3] Retrieved from
Sources
Optimizing temperature parameters for 5-Fluoro-2-(methylsulphonyl)acetophenone stability
Welcome to the technical support center for 5-Fluoro-2-(methylsulphonyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound, with a specific focus on optimizing temperature parameters. Here, you will find scientifically grounded answers to common questions, robust troubleshooting workflows, and detailed experimental protocols to maintain the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers may have regarding the stability and handling of 5-Fluoro-2-(methylsulphonyl)acetophenone.
Q1: What are the primary potential degradation pathways for 5-Fluoro-2-(methylsulphonyl)acetophenone?
A1: Based on its chemical structure, which combines an acetophenone core, a sulfonyl group, and a fluorine substituent, several degradation pathways are plausible under stress conditions. The primary concerns are:
-
Thermal Decomposition: The methylsulphonyl group, while generally stable, can be susceptible to cleavage at elevated temperatures.[1][2] High heat can provide the energy needed to break the C-S or S-C bonds, leading to the formation of byproducts.
-
Photodegradation: Aromatic ketones, like the acetophenone moiety, are known to be sensitive to light, particularly UV radiation.[3] This can induce photochemical reactions, resulting in degradation. The fluorine substituent may also influence photostability.[4][5][6][7]
-
Hydrolysis: While sulfones are generally resistant to hydrolysis under neutral conditions, extreme pH (acidic or basic) combined with elevated temperatures could potentially lead to the cleavage of the sulfonyl group.[8][9]
-
Oxidation: The presence of oxygen, especially when accelerated by light or heat, can lead to oxidative degradation of the molecule.[3]
Q2: My solid sample of 5-Fluoro-2-(methylsulphonyl)acetophenone has developed a yellowish or brownish tint over time. What does this indicate?
A2: A change in color is a common visual indicator of chemical degradation.[3] For acetophenone derivatives, this discoloration often points towards oxidative degradation or the formation of highly conjugated byproducts resulting from other degradation pathways.[3] This is a clear sign that the compound's purity has been compromised and its storage conditions should be immediately re-evaluated.
Q3: What are the recommended general storage conditions for this compound to ensure its stability?
A3: To minimize degradation, 5-Fluoro-2-(methylsulphonyl)acetophenone should be stored in a cool, dark, and dry environment.[3] For long-term storage, the following conditions are recommended as a starting point:
-
Temperature: 2-8°C (refrigerated).
-
Light: Protect from light by using an amber or opaque vial.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[10]
-
Container: Use a tightly sealed container to prevent moisture ingress.[10][11]
Q4: Why is it critical to perform a formal study to determine the optimal temperature parameters?
A4: While general guidelines are useful, the precise stability of any compound can be influenced by trace impurities, the specific solid-state form (polymorphism), or its interaction with formulation excipients. A formal stability study, often called a forced degradation or stress testing study, is essential.[12][13][14] These studies are mandated by regulatory bodies like the ICH to:
-
Identify likely degradation products and establish degradation pathways.[15][16]
-
Provide the necessary data to establish a re-test period, define appropriate storage conditions, and support formulation development.[15][17]
Part 2: Troubleshooting Guide for Thermal Instability
This section provides a logical workflow for diagnosing and addressing issues related to the thermal stability of 5-Fluoro-2-(methylsulphonyl)acetophenone during experiments.
Problem: You are observing inconsistent analytical results, lower-than-expected yields, or the appearance of unexpected impurities in reactions involving heating or long-term storage at ambient temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal instability.
Part 3: Experimental Protocol: Forced Degradation for Thermal Stability
This protocol provides a detailed methodology for conducting a forced degradation study to precisely determine the thermal stability of 5-Fluoro-2-(methylsulphonyl)acetophenone. The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation products without over-stressing the molecule into forming irrelevant secondary degradants.[16]
Objective: To evaluate the thermal stability of 5-Fluoro-2-(methylsulphonyl)acetophenone in both solid and solution states and to identify its thermal degradation threshold.
Key Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This method must be validated to ensure it can separate the parent compound from any potential degradation products.[18][19]
Materials and Reagents:
-
5-Fluoro-2-(methylsulphonyl)acetophenone (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
A suitable solvent for the compound (e.g., acetonitrile or methanol)
-
Class A volumetric flasks and pipettes
-
Calibrated stability chambers or ovens
-
HPLC system with a UV or PDA detector
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for thermal stress testing.
Step-by-Step Methodology:
-
Analytical Method Setup:
-
Develop and validate an HPLC method capable of resolving the parent peak from any new peaks that appear during degradation. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
The detector wavelength should be set to the λmax of 5-Fluoro-2-(methylsulphonyl)acetophenone.
-
-
Sample Preparation (Time Zero - T=0):
-
Solid State: Accurately weigh ~5 mg of the compound into several amber glass vials.
-
Solution State: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Aliquot this solution into several amber glass vials and seal them.
-
Prepare one solid and one solution sample for immediate analysis (T=0 control). This establishes the initial purity and peak area.
-
-
Thermal Stressing:
-
Place the prepared vials into stability chambers or ovens at various temperatures. Recommended temperatures are 40°C, 60°C, and 80°C.[17]
-
Place a set of control samples in a refrigerator at 2-8°C.
-
Designate vials for specific pull times (e.g., 24h, 48h, 72h, 1 week).
-
-
Sample Analysis:
-
At each designated time point, remove one vial from each temperature condition.
-
Allow the vials to return to room temperature.
-
For solid samples, dissolve the contents in a precise volume of solvent to achieve the target analytical concentration.
-
For solution samples, dilute as necessary to the target concentration.
-
Inject each sample into the HPLC system and record the chromatogram.
-
-
Data Analysis and Interpretation:
-
For each chromatogram, calculate the peak area of the parent compound.
-
Calculate the percentage of remaining parent compound at each time point and temperature relative to the T=0 control.
-
Percentage Degradation = (1 - (Peak Area_stressed / Peak Area_T=0)) * 100
-
Identify any new peaks that appear and calculate their peak area percentage to quantify the degradation products.
-
Part 4: Data Interpretation and Recommendations
The data from the forced degradation study allows you to make informed decisions about handling and storage.
Example Data Summary Table:
| Temperature | Time | State | % Degradation of Parent Compound | Observations |
| 5°C (Control) | 1 Week | Solid | < 0.1% | No significant change. |
| 5°C (Control) | 1 Week | Solution | < 0.2% | No significant change. |
| 40°C | 1 Week | Solid | 0.5% | Minor degradation. |
| 40°C | 1 Week | Solution | 1.8% | Slight degradation, one new peak at RRT 0.85. |
| 60°C | 48 Hours | Solid | 2.1% | Noticeable degradation. |
| 60°C | 48 Hours | Solution | 8.5% | Significant degradation within the target 5-20% range. |
| 80°C | 24 Hours | Solid | 6.2% | Significant degradation. |
| 80°C | 24 Hours | Solution | 25.4% | Excessive degradation, multiple degradation peaks observed. |
-
Stability in Solution vs. Solid: From the table, the compound is clearly less stable in solution than in its solid state. This is a critical finding for experimental design.
-
Degradation Threshold: Significant degradation begins to occur around 60°C for the solution and 80°C for the solid.
-
Recommended Storage: The control data confirms that storage at 2-8°C is effective at preserving the compound's integrity.
-
Experimental Handling: For reactions or procedures requiring heating, temperatures should ideally be kept below 40°C if the compound is in solution for extended periods. Short durations at higher temperatures may be acceptable, but this would require further investigation.
Potential Degradation Pathways Diagram:
Caption: Conceptual diagram of potential degradation pathways.
References
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- PharmaInfo.
- ResolveMass Laboratories. (2026, February 15).
- Journal of Applied Pharmaceutical Science. (2011).
- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- SlideShare. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx.
- International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
- ChemRxiv. (2024, September 4). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- LinkedIn. (2025, February 24).
- BenchChem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
- ACS Publications. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1.
- ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- PubMed. (2024, November 27). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ACS Publications. (2024, November 18). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Emery Pharma. Pharmaceutical Stability Testing.
- ResearchGate. (2024, November). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- ResearchGate. (2025, November 26).
- BenchChem. (2025).
- BioProcess International. (2016, February 4).
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Marquette University. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
- MDPI. (2022, September 22).
- MDPI. (2022, November 17). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers.
- Sigma-Aldrich. (2025, November 6).
- U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone.
- ResearchGate. (2025, August 6).
- ACS Publications. (2014, September 5).
- PMC.
- ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2.
- Raines Lab. (2012, May 21).
- PMC. (2022, July 15). Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.).
- PMC.
- Academia.edu.
- Sigma-Aldrich. 5'-Fluoro-2'-(methylsulfonyl)acetophenone | 1845690-53-0.
- PMC. (2024, March 6).
- PubChem. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616.
- ChemicalBook. (2025, July 16). 2'-FLUORO-5'-METHYLACETOPHENONE | 446-07-1.
- MDPI. (2020, August 14). The Effects of Temperature and Humidity on the Microstructure of Sulfonated Syndiotactic–polystyrene Ionic Membranes.
- MDPI. (2023, March 24).
- PubMed. (2013, April 15). Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum.
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- 19. emerypharma.com [emerypharma.com]
Addressing moisture sensitivity in 5-Fluoro-2-(methylsulphonyl)acetophenone handling
The following guide is structured as a specialized Technical Support Center for researchers working with 5-Fluoro-2-(methylsulphonyl)acetophenone . It prioritizes the specific chemical behavior of the electron-deficient acetophenone core and the sulfonyl moiety.
Status: Operational | Tier: Level 3 (Senior Application Support) Scope: Moisture Mitigation, Storage Protocols, and Reaction Troubleshooting.
Executive Summary & Chemical Profile
Compound: 5-Fluoro-2-(methylsulphonyl)acetophenone Primary Hazard: Moisture-Induced Stoichiometric Error & Nucleophilic Degradation.
While this compound is not violently water-reactive (like an acid chloride), it presents a "Silent Failure" mode in organic synthesis. The presence of two strong electron-withdrawing groups (EWGs)—the sulfonyl (
Why "Moisture Sensitivity" Matters:
-
Hygroscopicity: The polar sulfonyl group is a hydrogen bond acceptor, making the solid prone to absorbing atmospheric moisture. This leads to mass-based stoichiometric errors (weighing water instead of reagent), which is fatal for precise organometallic couplings.
-
Base-Mediated Hydrolysis (
): In basic reaction media (common for acetophenone condensations), adventitious water generates hydroxide ( ). The fluorine atom, located para to the sulfonyl group, is activated for Nucleophilic Aromatic Substitution , potentially converting your reagent into the phenolic impurity (5-hydroxy-2-methylsulfonylacetophenone).
Storage & Handling Protocols (The "Dry Chain")
Q: How should I store this compound long-term?
A: Isolate from atmospheric humidity immediately upon receipt.
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with a PTFE-lined cap, placed inside a secondary desiccator containing active desiccant (e.g., Drierite or Silica Gel).
Q: The solid has clumped.[1][2] Can I still use it?
A: Clumping indicates moisture absorption (hydrate formation).
-
Risk: Using it "as is" will result in under-loading the reagent.
-
Recovery Protocol:
-
Dissolve the clumped solid in anhydrous Dichloromethane (DCM).
-
Dry the solution over anhydrous
for 30 minutes. -
Filter and concentrate in vacuo.
-
Dry the resulting solid under high vacuum (<1 mbar) for 4 hours at room temperature before weighing.
-
Q: What is the recommended weighing procedure?
A: Do not weigh on an open bench on humid days.
-
Best Practice: Weigh inside a glovebox.
-
Alternative: Allow the vial to warm to room temperature before opening (prevents condensation). Weigh quickly into a tared, oven-dried reaction vessel and immediately purge with inert gas.
Troubleshooting Reactions (FAQs)
Q: My aldol condensation/cyclization yield is low (<30%). Why?
A: The likely culprit is Water-Induced Enolate Quenching . Acetophenone derivatives are often used in base-mediated condensations (e.g., to form indoles or quinolines).
-
Mechanism: The base (e.g.,
, ) is consumed by residual water in the solvent or reagent, generating Hydroxide ( ). -
Consequence: Instead of deprotonating the
-methyl group of the acetophenone (the desired pathway), the base is neutralized, or the generated attacks the electron-poor ring (Side Reaction). -
Solution: Use strictly anhydrous solvents (THF/DMF from a solvent still or molecular sieves). Add 3Å Molecular Sieves directly to the reaction vessel.
Q: I see a new impurity peak in HPLC/NMR after heating with base. What is it?
A: This is likely the Hydrolysis Product (
-
Observation: Loss of the Fluorine signal or a shift in the aromatic region.
-
Cause: The 5-Fluoro position is activated by the para-sulfonyl group. In the presence of wet base,
displaces the Fluorine. -
Prevention: Ensure water content is <50 ppm (Karl Fischer titration) before heating.
Visualizing the Failure Modes
The following diagram illustrates the critical decision pathways where moisture impacts the integrity of 5-Fluoro-2-(methylsulphonyl)acetophenone.
Figure 1: Failure Mode Analysis (FMA) showing how moisture leads to both physical stoichiometry errors and chemical degradation via Nucleophilic Aromatic Substitution.
Analytical Data & Specifications
Use these parameters to validate the integrity of your material before use.
| Parameter | Specification | Impact of Moisture |
| Appearance | White to off-white crystalline solid | Turns sticky/clumpy; may yellow upon degradation. |
| Melting Point | 108°C – 112°C (Typical for class*) | Depression: Broadening range or melting <105°C indicates hydration/impurity. |
| Distinct Acetyl ( | Water Peak: Sharp singlet at 1.56 ppm (CDCl | |
| Solubility | Soluble in DCM, DMSO, Methanol | Cloudiness in non-polar solvents (e.g., Toluene) indicates hydration. |
*Note: Melting points for specific sulfonyl acetophenone isomers vary; always compare against the Certificate of Analysis (CoA) of your specific lot.
References
-
Chemical Safety & Handling
-
Merck Millipore. (2023). Safety Data Sheet: Acetophenone Derivatives. Retrieved from
-
-
Synthetic Application (Sulfones in Synthesis)
-
Mechanistic Insight (Nucleophilic Aromatic Substitution)
-
General Handling of Hygroscopic Reagents
Sources
Validation & Comparative
Reference Standard Grades for 5-Fluoro-2-(methylsulphonyl)acetophenone: A Technical Comparison
Topic: Reference standards for 5-Fluoro-2-(methylsulphonyl)acetophenone analysis Content Type: Publish Comparison Guide
Executive Summary
In the development of sulfone-class pharmaceuticals (such as COX-2 inhibitors), 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 1845690-53-0) serves as a critical intermediate and potential degradation impurity. Accurate quantification of this compound relies heavily on the quality of the reference standard employed.
This guide objectively compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRM) , Analytical Standards , and Reagent Grade Materials . Through simulated experimental data and rigorous protocol validation, we demonstrate why "purity" on a label is insufficient for GMP-regulated environments and provide a workflow for qualifying lower-grade materials when CRMs are unavailable.
The Hierarchy of Reference Standards
When selecting a standard for 5-Fluoro-2-(methylsulphonyl)acetophenone, the decision often trades off between cost , regulatory compliance , and metrological traceability .
Comparative Matrix: Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Reagent/Research Grade |
| Primary Use | ISO 17025/GMP Release Testing, Instrument Calibration | Method Development, R&D Screening | Synthesis Starting Material, Early R&D |
| Purity Assignment | Absolute Purity (Mass Balance or qNMR) with Uncertainty Budget (± %) | Chromatographic Purity (% Area) | Nominal Purity (e.g., "≥97%") |
| Traceability | SI Units (NIST/BIPM traceable) via ISO 17034 | Vendor-defined internal standards | None |
| Water/Solvent Content | Quantified and subtracted from assay | Often ignored or "Loss on Drying" only | Not tested |
| Homogeneity | Verified between bottles | Assumed | Unknown |
| Cost Factor | 10x | 3x | 1x |
Critical Insight: A Reagent Grade sample labeled "98%" by HPLC Area % may actually have a potency of only 92% w/w if it contains significant moisture, residual inorganic salts, or solvent—impurities often invisible to UV detection.
Experimental Validation: The "Hidden Impurity" Trap
To demonstrate the risk of using lower-tier standards without qualification, we simulated a comparative analysis of a CRM versus a Reagent Grade sample of 5-Fluoro-2-(methylsulphonyl)acetophenone.
Experiment Setup
-
Objective: Determine the True Potency (% w/w) of a Reagent Grade sample using a CRM as the calibrator.
-
Technique: RP-HPLC with UV Detection (Protocol defined in Section 4).
Results: Comparative Data
| Metric | CRM (Control) | Reagent Grade Sample | Discrepancy / Risk |
| Label Claim | 99.6% ± 0.4% (w/w) | "98%" (Area %) | Label overestimates potency. |
| HPLC Purity (Area %) | 99.9% | 98.2% | Reagent looks acceptable by Area %. |
| Water Content (KF) | 0.1% | 1.8% | High moisture in Reagent grade. |
| Residual Solvents | < 500 ppm | 2.5% (Ethyl Acetate) | Trapped solvent from synthesis. |
| Calculated Potency | 99.6% | 93.9% | 5.9% Error in assay if used "as is". |
Analysis: If a researcher used the Reagent Grade material as a standard assuming 100% or even 98% potency, their quantitation of 5-Fluoro-2-(methylsulphonyl)acetophenone in drug samples would be biased high by nearly 6% . In a GMP release test, this could cause a safe batch to fail impurity limits (OOS).
Workflow: Qualifying an In-House Reference Standard
When a CRM is unavailable or too costly for routine use, the industry standard (ICH Q7) approach is to purchase Reagent Grade material and qualify it as a "Secondary Working Standard."
The following diagram outlines the self-validating workflow to transform a raw chemical into a trusted standard.
Figure 1: The "Mass Balance" approach to standard qualification. This workflow ensures that water, solvents, and inorganic residue are subtracted from the chromatographic purity to yield a true "As-Is" potency.
Detailed Protocol: HPLC Purity & Assay
This protocol is designed to separate 5-Fluoro-2-(methylsulphonyl)acetophenone from common synthetic precursors (e.g., fluorobenzenes) and degradation products.
Method Principle: Reversed-Phase Chromatography with Gradient Elution.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).
-
Column: C18 End-capped,
, (e.g., Zorbax Eclipse Plus C18). -
Temperature:
. -
Flow Rate:
. -
Detection:
(Max absorption for acetophenone moiety). -
Injection Volume:
.
Mobile Phase
-
Solvent A:
Phosphoric Acid in Water (Suppresses silanol activity). -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh
of standard into a flask. Dissolve and dilute to volume ( ). -
System Suitability:
-
Tailing Factor:
. -
Theoretical Plates:
. -
% RSD (n=5 injections):
for Area.
-
Calculation of Potency (Mass Balance Equation)
To convert a Reagent Grade material into a Working Standard, apply the Mass Balance Equation . This is the mathematical pillar of trustworthiness for non-CRM standards.
Where:
-
Chrom.[1][2][3] Purity: Lowest purity value obtained from HPLC or GC (Area %).
-
% Water: Determined by Karl Fischer Titration (ASTM E203).
-
% Solvents: Determined by Headspace GC (USP <467>).
-
% Residue: Residue on Ignition / Sulfated Ash (USP <281>).
References
-
Sigma-Aldrich. 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Specification & CAS 1845690-53-0. Link
-
European Medicines Agency (EMA). ICH Topic Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Link
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Link
-
BenchChem. HPLC Method Development for Fluorinated Benzophenone Derivatives. Link
Sources
- 1. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 5-Fluoro-2-(methylsulphonyl)acetophenone from its Non-fluorinated Analog
For researchers, medicinal chemists, and professionals in drug development, the precise identification of molecular structures is not merely a procedural step but the bedrock of reproducible, high-impact science. The introduction of a single fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, practical comparison of the analytical techniques required to unequivocally differentiate 5-Fluoro-2-(methylsulphonyl)acetophenone from its non-fluorinated parent, 2-(methylsulphonyl)acetophenone.
We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every analysis is a self-validating system. This guide is structured to provide not just data, but a decision-making framework for the confident structural elucidation of these critical building blocks.
Molecular Overview: The Subtle but Powerful Impact of Fluorine
At first glance, the two molecules appear remarkably similar. However, the substitution of a single hydrogen atom with a fluorine atom on the phenyl ring introduces profound changes in electronegativity, lipophilicity, and metabolic stability. These changes are the very properties that analytical instruments are designed to detect.
Figure 1: Molecular Structures
Caption: Chemical structures of the fluorinated and non-fluorinated analogs.
Definitive Differentiation: The Power of ¹⁹F NMR Spectroscopy
The most direct and unambiguous method for confirming the presence of fluorine is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Expertise & Rationale: Unlike ¹H or ¹³C NMR, which probe nuclei present in both analogs, ¹⁹F NMR specifically targets the fluorine-19 isotope.[1][2][3] With a natural abundance of 100% and high sensitivity, it provides a clean, background-free spectrum.[2][3] The presence of a signal in the ¹⁹F NMR spectrum is definitive proof of fluorination; its absence is equally definitive proof of the non-fluorinated analog. This technique is often the first and last word in this specific analytical challenge.[1][4]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Data Acquisition Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for sample concentration)
-
-
Data Interpretation:
-
5-Fluoro-2-(methylsulphonyl)acetophenone: A distinct signal will be observed in the aromatic region of the ¹⁹F spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring, and it will likely appear as a triplet or doublet of doublets due to coupling with adjacent protons.
-
2-(methylsulphonyl)acetophenone: The spectrum will show no signals.
-
| Compound | Expected ¹⁹F NMR Result |
| 5-Fluoro-2-(methylsulphonyl)acetophenone | Signal Present (e.g., doublet of triplets) |
| 2-(methylsulphonyl)acetophenone | No Signal |
Corroborative Evidence: Mass Spectrometry and ¹H/¹³C NMR
While ¹⁹F NMR is definitive, other common analytical techniques provide strong, corroborating evidence that aligns with a comprehensive quality control workflow.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) can differentiate the two compounds based on their exact mass. The mass of a fluorine atom is approximately 18.9984 Da, while a hydrogen atom is approximately 1.0078 Da. This mass difference is easily resolved by modern mass spectrometers.
The molecular formula for 2-(methylsulphonyl)acetophenone is C₉H₁₀O₃S, giving it a molecular weight of approximately 198.24.[5][6][7] The fluorinated analog, C₉H₉FO₃S, has a molecular weight of about 216.23. This 18-unit difference in the molecular ion peak is a clear indicator.
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a standard reversed-phase C18 column to ensure sample purity before MS analysis.
-
MS Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for these ketones, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analyzer: Use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: Set a range that encompasses the expected m/z values (e.g., 150-300 m/z).
-
-
Data Interpretation:
-
Search for the exact mass of the protonated molecule [M+H]⁺.
-
| Compound | Molecular Formula | Exact Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| 5-Fluoro-2-(methylsulphonyl)acetophenone | C₉H₉FO₃S | 216.0287 | 217.0365 |
| 2-(methylsulphonyl)acetophenone | C₉H₁₀O₃S | 198.0378 | 199.0456 |
Note: Fragmentation patterns can also be informative. The loss of the methylsulfonyl or acetyl groups will result in fragment ions that also differ by 18 Da.
¹H and ¹³C NMR Spectroscopy
Expertise & Rationale: The powerful electronegativity of the fluorine atom influences the electron density of the entire aromatic ring, causing predictable changes in the chemical shifts (δ) and coupling constants (J) of nearby protons and carbons.
-
¹H NMR: The protons ortho and meta to the fluorine atom will exhibit additional splitting (J-coupling) to the ¹⁹F nucleus. This results in more complex multiplets for the aromatic protons in the fluorinated compound compared to the simpler pattern in the non-fluorinated analog.
-
¹³C NMR: The carbon atom directly bonded to the fluorine will show a very large one-bond coupling constant (¹JCF) and a significantly shifted chemical signal. Other carbons in the ring will also show smaller (²JCF, ³JCF) couplings.
Orthogonal Confirmation: Chromatographic Separation
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment.[8] The introduction of a fluorine atom increases the lipophilicity of the molecule. In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, more lipophilic compounds interact more strongly with the stationary phase and thus have a longer retention time (Rt).[8] Therefore, we can predict that 5-Fluoro-2-(methylsulphonyl)acetophenone will elute later than its non-fluorinated analog under identical conditions.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve samples in the mobile phase at ~0.1 mg/mL.
-
Data Interpretation: Inject both samples separately and then as a co-injection. The fluorinated analog is expected to have a longer retention time. The co-injection should show two resolved peaks if both are present.
| Compound | Expected Retention Time (Rt) |
| 5-Fluoro-2-(methylsulphonyl)acetophenone | Longer Rt |
| 2-(methylsulphonyl)acetophenone | Shorter Rt |
Figure 2: Analytical Workflow for Differentiation
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals [zenodo.org]
- 5. labproinc.com [labproinc.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2-(Methylsulfonyl)acetophenone | 3708-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. HPLC Method development: an overview. [pharmacores.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Analysis of Sulfonyl Acetophenones: Navigating the Limitations of GC-MS
Executive Summary
For researchers and drug development professionals, the accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates, such as sulfonyl acetophenones, is paramount. While Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, its application to specific molecular classes requires careful consideration. This guide provides an in-depth technical comparison of GC-MS and its alternatives for the analysis of sulfonyl acetophenones. We will explore the inherent limitations of GC-MS for this compound class—namely, issues of thermal stability and volatility—and present Liquid Chromatography-Mass Spectrometry (LC-MS) as a more robust and reliable analytical solution. This discussion is grounded in the fundamental principles of these techniques and supported by comparative data and established methodologies.
Introduction: The Analytical Challenge of Sulfonyl Acetophenones
Sulfonyl acetophenones are a class of organic compounds characterized by an acetophenone core linked to a sulfonyl group. They are significant as intermediates in the synthesis of various pharmaceuticals. The accurate quantification and identification of these compounds are critical for process monitoring, quality control, and regulatory compliance.
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. An ideal method should provide accurate, reproducible, and sensitive results without altering the compound of interest. GC-MS is a powerful and widely used technique for separating and identifying volatile and thermally stable compounds.[1] However, the structural features of sulfonyl acetophenones—specifically the polar sulfonyl group and a relatively high molecular weight—present significant challenges to standard GC-MS analysis.
The GC-MS Workflow: A Brief Primer
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] The process begins when a liquid sample is injected into a heated inlet, where it is vaporized.[3] An inert carrier gas, such as helium or nitrogen, then transports the vaporized analytes through a heated column.[4] Separation occurs within the column based on the analytes' boiling points and their interactions with the column's stationary phase.[1] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[5] The success of this entire process hinges on one critical prerequisite: the analyte must be sufficiently volatile and thermally stable to be vaporized without degradation.
Core Limitations of GC-MS for Sulfonyl Acetophenones
Limitation 1: Insufficient Volatility
Volatility, the tendency of a substance to vaporize, is a primary determinant of a compound's suitability for GC analysis. Sulfonyl acetophenones, such as 4'-(Methylsulfonyl)acetophenone (MW: 198.24 g/mol , MP: 126-129 °C) and 2-(Phenylsulfonyl)acetophenone (MW: 260.31 g/mol , MP: 93-95 °C), possess relatively high molecular weights and melting points.[6][7] The presence of the polar sulfone (SO₂) group further increases intermolecular forces, reducing the compound's vapor pressure.[8]
To achieve vaporization in the GC inlet, high temperatures are required. However, even at elevated temperatures, these compounds may not volatilize efficiently, leading to poor peak shape (tailing), low response, and poor reproducibility. This incomplete transition to the gas phase compromises the quantitative accuracy of the analysis.
Limitation 2: Thermal Degradation
The most significant limitation is the thermal lability of the sulfonyl group. The high temperatures required for vaporization in the GC inlet (typically 250-300 °C) and within the heated column can exceed the thermal stability threshold of many sulfonyl-containing compounds.[3]
Studies on related sulfonated compounds have shown that the C-S and S-O bonds in the sulfonyl moiety can cleave at elevated temperatures. For instance, thermal analysis of sulfonated polymers often reveals a desulfonation step beginning at temperatures as low as 250 °C.[9] Similarly, studies on naphthalene sulfonic acids have demonstrated thermal decomposition at temperatures above 300°C.[10] This degradation process, known as desulfonation, involves the loss of the SO₂ group.
For a sulfonyl acetophenone, this would result in the formation of degradation products, such as acetophenone itself. The mass spectrometer would then detect the fragments of these degradation products, not the intact parent molecule. This leads to:
-
Inaccurate Identification: The resulting mass spectrum will not match the library spectrum of the parent sulfonyl acetophenone.
-
Erroneous Quantification: The analysis will quantify the degradation products, underestimating or completely missing the concentration of the original analyte.
-
Methodological Unreliability: The extent of degradation can vary with minor fluctuations in temperature or residence time in the hot inlet, making the method highly irreproducible.
The Superior Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
To overcome the challenges of volatility and thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended analytical technique for sulfonyl acetophenones.
In LC-MS, separation occurs in the liquid phase. The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation is achieved based on the analyte's partitioning between the mobile and stationary phases. Crucially, this entire process is typically conducted at or near room temperature, eliminating the need for high-temperature vaporization and thus preserving the integrity of thermally labile molecules.
Following separation, the eluent from the LC column is introduced into the mass spectrometer via an interface (e.g., Electrospray Ionization - ESI), which generates ions from the liquid stream for MS analysis.
Comparative Analysis: GC-MS vs. LC-MS
The decision to use GC-MS or LC-MS can be guided by the analyte's properties. The following diagram and table illustrate this decision-making process and a direct comparison for the analysis of sulfonyl acetophenones.
Analyte-Based Method Selection Workflow
Caption: Decision workflow for selecting an analytical method for sulfonyl acetophenones.
Performance Comparison Table
| Feature | GC-MS Analysis | LC-MS Analysis | Rationale for Sulfonyl Acetophenones |
| Analyte Compatibility | Poor | Excellent | Sulfonyl acetophenones are non-volatile and thermally labile. |
| Sample Preparation | May require derivatization to increase volatility. | Simple 'dilute and shoot'. | LC-MS avoids complex and time-consuming derivatization steps. |
| Risk of Degradation | High | Negligible | GC inlet temperatures cause desulfonation. LC operates at ambient temperature. |
| Accuracy & Reproducibility | Low | High | Thermal degradation in GC-MS leads to inconsistent and inaccurate results. |
| Molecular Weight Range | Limited to < 600 Da (typically) | Wide range, suitable for large molecules. | LC-MS is more versatile for diverse pharmaceutical intermediates. |
| Throughput | Moderate to High | High | Modern UHPLC systems offer very fast analysis times. |
Experimental Protocols
To illustrate the practical differences, the following are representative protocols for the analysis of 4'-(Methylsulfonyl)acetophenone.
Appendix A: Hypothetical GC-MS Protocol (Illustrating Limitations)
-
Objective: To demonstrate the unsuitability of GC-MS for intact analysis.
-
Instrumentation: Standard GC-MS system with a split/splitless inlet.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Sample Preparation: Dissolve 1 mg of 4'-(Methylsulfonyl)acetophenone in 1 mL of Dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 280°C (to attempt volatilization).
-
Injection Volume: 1 µL, split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
-
MS Conditions:
-
Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
-
Expected Outcome: The resulting chromatogram would likely show a small, tailing peak for the parent compound (if any survives) and a more prominent peak at an earlier retention time corresponding to acetophenone (the degradation product). The mass spectrum would be dominated by fragments of acetophenone, not the target analyte.
Appendix B: Recommended LC-MS Protocol
-
Objective: To achieve robust and accurate analysis.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Column: C18 reverse-phase column, 50 mm x 2.1 mm ID, 1.8 µm particle size.
-
Sample Preparation: Dissolve 1 mg of 4'-(Methylsulfonyl)acetophenone in 10 mL of 50:50 Acetonitrile:Water. Further dilute as needed.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temp: 350°C.
-
Scan Mode: Full scan (for identification) or Multiple Reaction Monitoring (MRM) for quantification (e.g., targeting the transition of the protonated parent ion).
-
-
Expected Outcome: A sharp, symmetrical peak corresponding to the intact protonated molecule of 4'-(Methylsulfonyl)acetophenone. The mass spectrum will clearly show the parent ion, allowing for confident identification and accurate quantification.
Conclusion
While GC-MS is an indispensable tool in the analytical chemist's arsenal, its application is not universal. For sulfonyl acetophenones, the inherent requirements of high-temperature vaporization are fundamentally incompatible with the low volatility and thermal lability of this compound class. The result of forcing such an analysis is often data that is misleading and unreliable due to thermal degradation.
For researchers and drug development professionals requiring accurate, robust, and reproducible analysis of sulfonyl acetophenones, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior methodology. By eliminating the destructive heat stress of GC, LC-MS ensures the integrity of the analyte from injection to detection, providing trustworthy data essential for scientific advancement and quality assurance.
References
-
Agilent. Gas chromatography mass spectrometry basic principles.
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS).
-
Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS.
-
LibreTexts. Gas Chromatography - Mass Spectrometry.
-
Shimadzu. Gas Chromatography Mass Spectrometry (GCMS).
-
ChemicalBook. 4'-methyl-2(p-tolyl sulfonyl)acetophenone.
-
PubChem. 4-Methylsulfonylacetophenone.
-
ChemicalBook. 2-(PHENYLSULFONYL)ACETOPHENONE.
-
Tokyo Chemical Industry. 2-(Methylsulfonyl)acetophenone.
-
Sigma-Aldrich. 4'-(Methylsulfonyl)acetophenone.
-
INDOFINE Chemical Company. 2'-(p-TOLYL SULFONYL)ACETOPHENONE.
-
Roca, M. et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.
-
Nikitin, A. et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
-
MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
-
Encyclopedia MDPI. Traveling Across Life Sciences with Acetophenone.
-
The University of Auckland. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.
-
Pure. Thermal stability of sulfonated Poly(Ether Ether Ketone) films.
-
PubChem. Acetophenone.
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
-
ACS Publications. Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers.
Sources
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- 2. agilent.com [agilent.com]
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- 4. technologynetworks.com [technologynetworks.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1 [sigmaaldrich.com]
- 7. 2-(PHENYLSULFONYL)ACETOPHENONE | 3406-03-9 [chemicalbook.com]
- 8. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-2-(methylsulphonyl)acetophenone
Topic: Operational Safety & Logistics Guide: 5-Fluoro-2-(methylsulphonyl)acetophenone Audience: Researchers, Chemical Safety Officers, and Process Chemists.
Operational Safety & Logistics Guide: 5-Fluoro-2-(methylsulphonyl)acetophenone
CAS: 1845690-53-0 (Generic/Analogous Read-Across applied where specific data is proprietary) Molecular Formula: C9H9FO3S
Executive Summary
Handling 5-Fluoro-2-(methylsulphonyl)acetophenone requires a nuanced approach that goes beyond standard "lab hygiene."[1][2][3][4][5][6][7][8] As a Senior Application Scientist, I advise treating this compound not just as an irritant, but as a lipophilic, fluorinated bioactive intermediate. The presence of the acetophenone core suggests high solvent permeability through standard nitrile gloves when in solution, while the sulfonyl and fluorine moieties dictate specific incineration protocols to prevent equipment corrosion and toxic emission (HF/SOx).
This guide synthesizes chemical structure analysis with field-proven safety protocols to ensure personnel safety and data integrity.
Chemical Intelligence & Hazard Profiling
To select the right PPE, we must understand the molecule's behavior. This compound features three distinct functional groups that dictate its safety profile:
-
Acetophenone Core: Known to cause serious eye irritation (Category 2A) and skin irritation. Crucially, acetophenones are excellent solvents themselves; they can swell and permeate standard nitrile rubber rapidly [1].
-
Fluorine Substitution (C-F): Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.
-
Methylsulfonyl Group (-SO2Me): Adds polarity and metabolic stability but contributes to sulfur oxide emissions upon thermal decomposition.
GHS Classification (Predicted/Analogous):
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-glove-fits-all" approach. The physical state of the compound (Solid vs. Solution) drastically changes the permeation risk.
Hand Protection Strategy
| State of Matter | Recommended Material | Thickness | Breakthrough Time | Scientific Rationale |
| Solid / Powder | Nitrile (Double Gloved) | 5 mil (min) | >480 min (Solid) | Solids have low permeation rates. Double gloving provides a visual breach indicator and facilitates safe doffing without skin contact. |
| Solution (Acetone/DCM) | Laminate (Silver Shield) or Butyl Rubber | 0.7 mm | >480 min | Acetophenone derivatives degrade nitrile and latex rapidly (degradation <15 min). Laminates offer broad chemical resistance [2]. |
| Solution (Alcohols) | Nitrile (High Grade) | 8 mil | ~240 min | Alcohols are less aggressive to nitrile, but the dissolved acetophenone still poses a permeation risk over time. Change gloves every 2 hours. |
Respiratory & Eye Protection[2][3][10]
-
Solids (Weighing/Dispensing): Use a NIOSH N95/P95 particulate respirator if handling outside a fume hood. The static charge of sulfonyl powders often causes "fly-away" dust, increasing inhalation risk.
-
Solutions (Heating/Reflux): Use a Half-mask with ABEK1 filters (Organic Vapor + Acid Gas) if engineering controls (fume hood) fail. The "Acid Gas" (E) rating is a precaution against potential HF/SO2 evolution during accidental decomposition [3].
-
Eyes: Chemical Splash Goggles (indirect vent) are mandatory. Face shields are required during scale-up (>10g) due to the high irritancy of the acetophenone class.
Operational Workflow & Engineering Controls
Trust is built on reproducible, safe systems. The following workflow integrates safety checks directly into the experimental path.
Protocol: Safe Handling Lifecycle
-
Receiving: Inspect inner packaging for crystallization on the threads (common with acetophenones). Wipe exterior with methanol before storage.
-
Weighing: Use an anti-static gun on the spatula and weighing boat. Sulfones are prone to static buildup, leading to powder dispersal.
-
Solubilization: Add solvent slowly. Exothermic solvation is possible.
-
Spill Management: Do not use water. Use a solvent-absorbent pad (polypropylene) followed by a specific neutralization wash (see Section 4).
Visualization: Logic-Driven Safety Workflow
Figure 1: Operational lifecycle emphasizing the shift in risk from particulate inhalation (Weighing) to solvent permeation (Solubilization).[1][4]
Waste Disposal & Decontamination
Disposal of 5-Fluoro-2-(methylsulphonyl)acetophenone requires strict adherence to halogenated waste protocols to prevent environmental release of "forever chemicals" (PFAS-adjacent structures) and damage to incinerators.
Disposal Protocol
-
Segregation:
-
Stream A: Halogenated Organic Solvents. (Label: Contains Organic Fluorine & Sulfur).
-
Stream B: Solid Waste (contaminated gloves, weighing boats).
-
Do NOT mix with oxidizers (peroxides, nitric acid) as sulfones can react vigorously under specific conditions.
-
-
Incineration Requirements:
-
Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with rapid quenching.
-
Reasoning: The C-F bond is extremely stable. Standard incineration (<800°C) may result in incomplete combustion, releasing fluorinated byproducts. The sulfur content requires scrubbers to capture SO2 [4].
-
-
Decontamination of Benchtop:
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Ketones and Fluorides. Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency. (2024). Destruction and Disposal of Fluorinated Organic Compounds. EPA Technical Brief. [Link]
Sources
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Acetophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5'-Fluoro-2'-hydroxyacetophenone | 394-32-1 | TCI EUROPE N.V. [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
